Product packaging for Benzo[c]-1,5-naphthyridine, 1,5-dioxide(Cat. No.:CAS No. 61564-12-3)

Benzo[c]-1,5-naphthyridine, 1,5-dioxide

Cat. No.: B15368383
CAS No.: 61564-12-3
M. Wt: 212.20 g/mol
InChI Key: ZHEBAKUJXYHNCO-UHFFFAOYSA-N
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Description

Benzo[c]-1,5-naphthyridine, 1,5-dioxide is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B15368383 Benzo[c]-1,5-naphthyridine, 1,5-dioxide CAS No. 61564-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61564-12-3

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

5-oxidobenzo[h][1,5]naphthyridin-1-ium 1-oxide

InChI

InChI=1S/C12H8N2O2/c15-13-7-3-6-11-12(13)10-5-2-1-4-9(10)8-14(11)16/h1-8H

InChI Key

ZHEBAKUJXYHNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C3=CC=C[N+](=O)C3=C2C=C1)[O-]

Origin of Product

United States

Biological Activity

Benzo[c]-1,5-naphthyridine, 1,5-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

Benzo[c]-1,5-naphthyridine derivatives are part of a larger family of fused heterocyclic compounds. The synthesis of these compounds typically involves classical organic reactions such as Friedländer synthesis and Skraup synthesis. These methods allow for the construction of the naphthyridine scaffold, which is crucial for their biological activity .

The biological activity of benzo[c]-1,5-naphthyridine derivatives can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription. This inhibition leads to cytotoxic effects on cancer cells .
  • Antimicrobial Activity : Research indicates that certain benzo[c]-1,5-naphthyridine compounds exhibit significant antibacterial properties against Gram-positive bacteria .
  • Anticancer Properties : Various studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Topoisomerase InhibitionTopoisomerase I and IICytotoxicity in cancer cell lines
AntimicrobialGram-positive bacteriaInhibition of bacterial growth
AnticancerVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeurokinin NK1 receptorsPotential improvement in memory

Case Studies

  • Anticancer Activity : A study evaluated a series of phenyl- and indeno-1,5-naphthyridine derivatives for their anticancer properties. It was found that some derivatives exhibited potent antiproliferative activity against human colon cancer cells (COLO 205) through topoisomerase inhibition .
  • Antimicrobial Efficacy : Research conducted by Sliwa et al. revealed that benzo[b]naphthyridine derivatives had a higher efficacy against Gram-positive bacteria compared to Gram-negative strains. This suggests a potential application in treating infections caused by resistant bacterial strains .
  • Neuroprotective Effects : In a model studying stroke and heart ischemia in rats, 5H-benzo[c]naphthyridin-6-ones demonstrated protective effects, indicating their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the primary synthetic pathways for preparing Benzo[c]-1,5-naphthyridine, 1,5-dioxide, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via oxidation of 1,5-naphthyridine using hydrogen peroxide (H₂O₂) in acetic acid at 60°C, achieving ~98% yield of the dioxide form . Alternative routes include chlorination with POCl₃ under reflux, but this requires precise temperature control (110–120°C) to avoid side products like dichloro derivatives . Key factors affecting yield include:

  • Oxidant-to-substrate ratio : Higher H₂O₂ ratios favor complete oxidation to the dioxide over mono-oxide intermediates.
  • Catalyst selection : Sodium tungstate (Na₂WO₄·2H₂O) accelerates oxidation kinetics .
  • Reaction time : Prolonged heating (>2 hours) may degrade sensitive substituents.

Q. How do structural features of this compound influence its stability and reactivity?

Methodological Answer: The 1,5-dioxide moiety introduces electron-withdrawing effects, stabilizing the aromatic core but increasing susceptibility to nucleophilic attack at the 2, 4, and 7 positions . Computational studies (e.g., NBO analysis) reveal tautomeric equilibria between enol and keto forms in solution, with the keto form dominating due to intramolecular hydrogen bonding . Stability under storage is enhanced by inert atmospheres (argon/nitrogen) and protection from UV light to prevent radical degradation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish positional isomers (e.g., 2-chloro vs. 4-chloro derivatives) via coupling constants and chemical shifts .
  • X-ray crystallography : Resolves bond-length distortions caused by N-oxide groups, with typical C–N bond lengths of 1.34 Å in the dioxide form .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 203.06 for C₁₀H₇N₂O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective halogenation of this compound?

Methodological Answer: Selective chlorination at the 2 and 6 positions is achieved using POCl₃ under reflux (110°C, 20 minutes), yielding 2,6-dichloro-1,5-naphthyridine (~54% yield). Competing products (e.g., 2,4- or 2,7-dichloro isomers) are minimized by:

  • Solvent choice : Anhydrous acetonitrile reduces hydrolysis side reactions.
  • Catalytic additives : Trace FeCl₃ enhances regioselectivity via Lewis acid activation .
  • Post-reaction quenching : Rapid cooling to –20°C stabilizes the desired product.

Q. What computational methods are effective for studying tautomerism and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict tautomer stability, showing the keto form is 12.3 kcal/mol more stable than the enol form in the gas phase .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(N)→σ*(C–O)) that stabilize the dioxide structure.
  • Solvent modeling : PCM (Polarizable Continuum Model) simulations in water show a 5% increase in dipole moment compared to the gas phase, affecting solubility .

Q. How does this compound function as a ligand in transition-metal complexes, and what are its coordination modes?

Methodological Answer: The compound acts as a bidentate ligand via its N-oxide groups, forming stable complexes with Pd(II) and Ru(II). For example:

  • Palladium complexes : PdCl(bnqp)₂ (bnqp = benzo[b][1,5-naphthyridine ligand) is synthesized by reacting PdCl(CH₃CN)₃ with the ligand in acetonitrile. The square-planar geometry is confirmed by UV-Vis (λₘₐₐ = 480 nm) and cyclic voltammetry .
  • Ruthenium complexes : Photoinduced two-electron reduction of Ru(bpy)₂(pbn)₂ (bpy = bipyridine) generates dihydro derivatives, useful in photocatalytic H₂ evolution .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : The role of steric vs. electronic effects in chlorination regioselectivity requires further kinetic studies .
  • Biological activity : Limited data exist on the anticancer potential of this compound derivatives; in vitro screening against HepG2 cells is recommended .
  • Catalytic applications : Explore its use in asymmetric catalysis via chiral metal complexes .

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